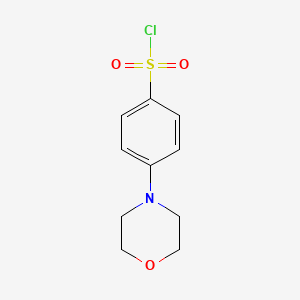

4-morpholinobenzene-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO3S |

|---|---|

Molecular Weight |

261.73 g/mol |

IUPAC Name |

4-morpholin-4-ylbenzenesulfonyl chloride |

InChI |

InChI=1S/C10H12ClNO3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2 |

InChI Key |

FPJABYRHGJABIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Morpholinobenzene 1 Sulfonyl Chloride and Its Structural Analogues

Direct Synthesis Strategies for 4-Morpholinobenzene-1-sulfonyl Chloride

The most direct and industrially relevant method for the synthesis of this compound is the electrophilic chlorosulfonation of N-phenylmorpholine. This reaction involves the direct introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The morpholine (B109124) substituent is an activating, ortho-para directing group, leading to the desired para-substituted product as the major isomer due to steric hindrance at the ortho positions.

Optimization of Sulfonation and Chlorosulfonation Reaction Conditions

The reaction of N-phenylmorpholine with chlorosulfonic acid is a two-step process occurring in a single pot: an initial sulfonation to form the sulfonic acid intermediate, followed by conversion to the sulfonyl chloride. pageplace.de The optimization of this process is critical for achieving high yield and purity.

Key parameters for optimization include:

Reagent Stoichiometry: A significant excess of chlorosulfonic acid is typically employed, often acting as both the reagent and the reaction solvent. pageplace.de Using a smaller excess may require longer reaction times or higher temperatures to achieve full conversion. orgsyn.org

Temperature Control: The reaction is highly exothermic, and careful temperature management is essential. The substrate, N-phenylmorpholine, is added gradually to the chlorosulfonic acid at a low temperature, typically between 12-15°C, to control the initial rate of reaction. orgsyn.org After the addition is complete, the reaction mixture is often heated to ensure the conversion of the sulfonic acid intermediate to the final sulfonyl chloride product. nih.gov

Reaction Time: The completion of the reaction can be monitored by the cessation of hydrogen chloride gas evolution. orgsyn.org In-process analysis using techniques like HPLC can also be employed for precise determination of reaction endpoints. nih.gov

Work-up Procedure: The method of quenching the reaction is crucial. The reaction mixture is poured slowly and carefully onto a large volume of crushed ice and water. orgsyn.org This process serves to decompose the excess chlorosulfonic acid and precipitate the solid this compound. The product's low solubility in the aqueous acidic medium protects it from significant hydrolysis. acs.orgresearchgate.net

Investigation of Process Efficiency and Yield Enhancement Strategies

Improving process efficiency and maximizing yield are paramount, particularly in large-scale production. A primary challenge in chlorosulfonation is the formation of the corresponding sulfonic acid as an impurity, which can arise from incomplete reaction or hydrolysis of the product during workup. nih.gov

Strategies to enhance efficiency and yield include:

Optimized Quenching: Using an organic co-solvent during the precipitation phase can lower the freezing point of the mixture and reduce the total volume of water required, simplifying isolation. mdpi.com

Continuous Flow Processing: Traditional batch processing of chlorosulfonation reactions poses safety risks due to poor heat transfer and the potential for thermal runaway. nih.gov Continuous flow chemistry offers a safer and more efficient alternative by performing the reaction in a small-volume reactor, which allows for superior control over temperature and reaction time. nih.govrsc.org This leads to improved product quality and higher spacetime yields. mdpi.com

Process Automation: Automating a continuous manufacturing process with real-time monitoring via gravimetric balances and feedback controllers leads to significant improvements in consistency, reliability, and throughput compared to manual batch operations. mdpi.comdntb.gov.ua

The following table illustrates the advantages of a continuous, automated process over a traditional batch process for the synthesis of a representative arylsulfonyl chloride, highlighting key metrics for yield enhancement.

| Parameter | Optimized Batch Process | Continuous Flow Process (Run 4) | Improvement Factor |

| Scale | ~65 g | 500 g | ~7.7x |

| Process Time | 6.5 hours | 12 hours | - |

| Spacetime Yield | 10 g/hour | 41.7 g/hour | ~4.2x |

| Water for Isolation | 62 eq. (relative) | 9 eq. (relative) | ~85% Reduction |

This interactive table is based on data for a model arylsulfonyl chloride synthesis and demonstrates general principles of process efficiency enhancement applicable to this compound. mdpi.com

General Principles and Recent Advances in Sulfonyl Chloride Synthesis

Beyond the classical chlorosulfonation route, significant research has been dedicated to developing alternative and more versatile methods for sulfonyl chloride synthesis. These advances often focus on milder conditions, broader substrate scope, and improved environmental profiles.

Oxidative Chlorination of Thiols and Related Sulfur-Containing Precursors

The oxidative chlorination of thiols and their derivatives (such as disulfides) provides a powerful alternative to electrophilic substitution for preparing sulfonyl chlorides. This approach is valuable for substrates that are incompatible with the harsh conditions of chlorosulfonic acid. A variety of reagent systems have been developed for this transformation.

Recent advances include:

Hydrogen Peroxide-Based Systems: The combination of hydrogen peroxide (H₂O₂) with reagents like thionyl chloride (SOCl₂) or zirconium tetrachloride (ZrCl₄) offers a highly efficient method for the direct conversion of thiols to sulfonyl chlorides under mild conditions and with very short reaction times. nih.gov

N-Chlorosuccinimide (NCS): NCS, in combination with additives like hydrochloric acid or tetrabutylammonium (B224687) chloride in water, serves as an effective reagent for the smooth oxidation of thiols to their corresponding sulfonyl chlorides. researchgate.net

Trichloroisocyanuric Acid (TCCA): TCCA is another mild and efficient reagent for the direct oxidative chlorination of various sulfur compounds, providing the desired sulfonyl chlorides in good to excellent yields.

The table below summarizes and compares several modern methods for the oxidative chlorination of thiols.

| Reagent System | Precursor | Key Advantages |

| H₂O₂ / SOCl₂ | Thiols, Disulfides | Excellent yields, very short reaction times (minutes), mild conditions. nih.gov |

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | High purity, mild conditions, avoids harsh reagents. |

| NCS / HCl (dilute) | Thiols | Good yields, smooth oxidation. |

| Nitrate Salt / TMSCl | Thiols, Disulfides | Mild and efficient, highly selective, clean reactions. |

| TCCA | Thiols, Disulfides | Mild, practical, good to excellent yields. |

This interactive table presents a summary of various oxidative chlorination methodologies for the synthesis of sulfonyl chlorides.

Development and Application of Environmentally Benign Synthetic Protocols

Traditional methods for sulfonyl chloride synthesis often involve hazardous reagents like chlorine gas or produce significant acidic waste, prompting the development of greener alternatives.

Key developments in this area include:

Aqueous Synthesis: Performing reactions in water as a solvent is highly desirable for its low cost, safety, and minimal environmental impact. Facile, environmentally benign syntheses of related sulfonamides from sulfonyl chlorides have been developed in aqueous media, omitting the need for organic bases and simplifying product isolation. rsc.org

Bleach-Mediated Oxidation: A clean and economical synthesis of alkanesulfonyl chlorides utilizes bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. This method is environmentally friendly, uses readily available reagents, and allows for easy purification without chromatography.

Recyclable Reagents: In syntheses using N-chlorosuccinimide (NCS), the water-soluble byproduct, succinimide, can be conveniently recovered from the aqueous waste stream and converted back into the starting reagent NCS using sodium hypochlorite, making the process more sustainable for large-scale operations.

Utilizing Bench-Stable Reagents for Scalable Syntheses

For safety and practicality, especially on an industrial scale, the use of stable, easy-to-handle reagents is crucial. Recent innovations have focused on replacing hazardous gases or volatile liquids with solid, bench-stable alternatives.

Notable examples include:

S-Alkylisothiourea Salts: These odorless, stable crystalline solids are excellent precursors for sulfonyl chlorides. They are easily prepared from readily accessible alkyl halides and inexpensive thiourea. Their use circumvents the handling of foul-smelling thiols or toxic reagents.

DABSO: The charge-transfer complex of DABCO and sulfur dioxide, known as DABSO, is a bench-stable, colorless solid that serves as a safe and convenient surrogate for gaseous sulfur dioxide (SO₂). It can be used in Sandmeyer-type reactions to convert anilines into the corresponding sulfonyl chlorides, avoiding the need to handle a toxic and difficult-to-manage gas.

Chemo- and Regioselectivity Considerations in the Formation of Arylsulfonyl Chlorides

The direct chlorosulfonation of N-phenylmorpholine is the most common route to this compound. This reaction, typically employing chlorosulfonic acid, is an electrophilic aromatic substitution. The inherent directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming sulfonyl chloride group.

Mechanistic Insights into Selective Functionalization

The selective formation of the para-isomer, this compound, is primarily governed by the electronic and steric properties of the morpholine substituent. The nitrogen atom of the morpholine ring, being directly attached to the benzene (B151609) ring, acts as a powerful activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho and para positions, thereby facilitating electrophilic attack.

The accepted mechanism for the sulfonation of N-substituted anilines, which serves as a reliable model for N-phenylmorpholine, involves an initial attack of the electrophile (SO3, present in chlorosulfonic acid) on the nitrogen atom to form an N-sulfamate intermediate. This intermediate then undergoes an intermolecular rearrangement to yield the C-sulfonated product. This process is analogous to the well-documented Tyrer sulfonation process.

The key to the high regioselectivity lies in the steric hindrance posed by the bulky morpholine group. While both the ortho and para positions are electronically activated, the sheer size of the morpholine ring sterically hinders the approach of the electrophile to the ortho positions. Consequently, the electrophilic attack occurs preferentially at the less sterically encumbered para position, leading to the predominant formation of this compound.

From a chemoselectivity perspective, the morpholine ring itself is generally stable under the conditions of chlorosulfonation. However, harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, could potentially lead to side reactions, including degradation of the morpholine moiety or polysulfonation of the aromatic ring. Therefore, careful control of the reaction parameters is essential to ensure the integrity of the desired product.

Control over Isomer Formation

The control over isomer formation in the synthesis of this compound is largely dictated by the inherent directing effect of the morpholine group and the reaction conditions. The strong preference for para-substitution significantly simplifies the product mixture, often yielding the desired isomer in high purity.

While specific quantitative data on the isomer distribution for the chlorosulfonation of N-phenylmorpholine is not extensively reported in publicly available literature, the general principles of electrophilic aromatic substitution on N-alkylanilines suggest that the formation of the ortho-isomer is minimal. The para-isomer is typically the major, if not exclusive, product.

Several factors can be manipulated to optimize the formation of the desired para-isomer and minimize the formation of any potential ortho-isomer or other byproducts:

Reaction Temperature: Lower temperatures generally favor the kinetic product. In the case of sulfonation, the para-product is often the thermodynamically more stable isomer as well. Conducting the reaction at controlled, low temperatures (e.g., 0-10 °C) can enhance the selectivity for the para-isomer.

Stoichiometry of Reagents: Using a slight excess of the chlorosulfonating agent can ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the risk of polysulfonation.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Inert solvents such as chlorinated hydrocarbons are often employed.

The table below summarizes the expected outcomes based on the mechanistic understanding of the reaction.

| Substituent Effect | Position of Sulfonation | Expected Major Product | Rationale |

| Morpholine (ortho-, para-directing, activating) | Para | This compound | Steric hindrance at the ortho positions favors substitution at the para position. |

| Morpholine (ortho-, para-directing, activating) | Ortho | 2-Morpholinobenzene-1-sulfonyl Chloride | Minor product due to significant steric hindrance from the morpholine ring. |

In practice, the isolation of pure this compound often involves crystallization, which effectively removes any minor isomeric impurities. The high regioselectivity of this reaction makes it a robust and reliable method for the synthesis of this important chemical intermediate.

Elucidation of Chemical Reactivity and Derivatization Pathways of 4 Morpholinobenzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions: Formation of Sulfonamides and Related Conjugates

The reactivity of 4-morpholinobenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This functional group serves as an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles. The most common and synthetically valuable of these transformations is the reaction with primary and secondary amines to form sulfonamides, a structural motif of paramount importance in medicinal chemistry and material science. nih.govekb.eg

The traditional and most prevalent method for constructing sulfonamide linkages involves the direct coupling of a sulfonyl chloride with an amine. nih.govnih.gov This reaction, often referred to as sulfonylation, proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The subsequent elimination of a chloride ion yields the stable sulfonamide bond.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated as a byproduct. researchgate.net The choice of solvent and reaction conditions can be tailored to the specific substrates. For instance, feebly basic amines like nitroanilines, which react slowly in aqueous basic media, can be effectively sulfonylated in pyridine to achieve high yields. researchgate.net

The versatility of this method allows for the synthesis of a vast library of sulfonamides by varying both the amine and the sulfonyl chloride components. Starting with this compound, a diverse range of complex sulfonamide architectures can be accessed by coupling it with various primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. ekb.eg This robust reactivity makes it a cornerstone in synthetic organic chemistry for creating molecules with tailored biological or material properties.

| Amine Type | Reaction Conditions | Product Type | Reference |

| Primary/Secondary Aliphatic Amines | Base (e.g., Pyridine, TEA) | N-alkyl-4-morpholinobenzenesulfonamide | ekb.egresearchgate.net |

| Primary/Secondary Aromatic Amines | Base (e.g., Pyridine) | N-aryl-4-morpholinobenzenesulfonamide | nih.govresearchgate.net |

| Heterocyclic Amines | Base (e.g., Pyridine) | N-heterocyclyl-4-morpholinobenzenesulfonamide | ekb.eg |

This table illustrates the general scope of amine coupling reactions with sulfonyl chlorides.

Modern synthetic methodologies have introduced more sophisticated, metal-catalyzed approaches for sulfonamide synthesis. Palladium-catalyzed three-component reactions represent a significant advancement, enabling the convergent synthesis of sulfonamides from distinct building blocks in a single step. rsc.orgsemanticscholar.org Although not starting directly from a pre-formed sulfonyl chloride like this compound, these methods generate the crucial sulfonyl chloride or a related reactive intermediate in situ.

One such redox-neutral strategy involves the palladium-catalyzed Suzuki-Miyaura coupling of an in situ generated sulfamoyl chloride with a boronic acid. rsc.orgsemanticscholar.org In this process, sulfuric chloride (SO₂Cl₂) acts as a linchpin, first reacting with a secondary amine to form a sulfamoyl chloride. This intermediate then couples with an arylboronic acid in the presence of a palladium catalyst to yield the desired sulfonamide. semanticscholar.org This approach demonstrates high functional group tolerance and excellent reaction selectivity. rsc.org

While this specific three-component reaction builds the arylsulfonyl moiety from different precursors, the underlying principle of palladium-catalyzed C-S bond formation is highly relevant. nih.gov It highlights a powerful alternative to traditional methods, with potential applications in constructing complex sulfonamides that might be difficult to access through conventional amine-sulfonyl chloride coupling. semanticscholar.org

| Component 1 | Component 2 | Component 3 | Catalyst System | Product | Reference |

| Sulfuric Chloride (SO₂Cl₂) | Secondary Amine | Arylboronic Acid | Palladium Catalyst | N,N-Disubstituted Aryl Sulfonamide | rsc.orgsemanticscholar.org |

| Aryl Halide | DABSO (SO₂ surrogate) | Amine | Palladium Catalyst | Aryl Sulfonamide | nih.govorganic-chemistry.org |

This table summarizes key components in palladium-catalyzed three-component sulfonamide synthesis.

The pursuit of highly efficient and atom-economical synthetic methods has led to the development of Multicomponent Click Reactions (MCR-Click). researchgate.net This concept merges the principles of multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, with the reliability and specificity of click chemistry. researchgate.net MCR-Click reactions are characterized by high activity, atomic economy, and green chemistry attributes. researchgate.net

While the direct application of MCR-Click for the synthesis of sulfonamides from this compound is an emerging area, the principles are highly applicable. For example, catalyst-free, four-component reactions have been developed for the synthesis of N-sulfonyl formamidines, which are structurally related to sulfonamides. researchgate.net These reactions proceed by combining an amine, a sulfonyl azide, a terminal ynone, and another amine, showcasing the power of multicomponent strategies to rapidly build molecular complexity. researchgate.net The development of similar MCR-Click strategies involving sulfonyl chlorides could provide novel, efficient pathways to complex sulfonamide derivatives.

Reactions with Unsaturated Organic Substrates

Beyond nucleophilic substitution with amines, sulfonyl chlorides like this compound exhibit rich reactivity with unsaturated organic substrates such as alkenes and alkynes. magtech.com.cn These reactions can proceed through various mechanisms, including cycloadditions, radical processes, and ionic pathways, providing access to a diverse range of sulfur-containing compounds. magtech.com.cn

Sulfonyl chlorides can participate in annulation and cycloaddition reactions, which are powerful methods for constructing cyclic molecular frameworks. These reactions involve the formation of multiple chemical bonds in a single step, often leading to complex ring systems. For example, sulfonyl chlorides have been shown to undergo [2+2] annulations with unsaturated compounds. magtech.com.cn

More recent advances have focused on formal cycloaddition strategies like [4+1] and [3+2] annulations. nih.govrsc.org In palladium-catalyzed [4+1] annulation reactions, a 1,4-dipole equivalent can react with a carbene surrogate, such as a sulfur ylide, to construct five-membered rings. nih.govresearchgate.netrsc.org While not directly initiated by the sulfonyl chloride itself, these methods illustrate how sulfur-containing reagents are integral to modern cycloaddition chemistry for synthesizing heterocycles like proline derivatives. nih.gov Similarly, [3+2] annulations of N-ylides with propargyl sulfonium (B1226848) salts, derived from sulfur-containing precursors, lead to the formation of fused heterocyclic systems. rsc.org The reactivity of the sulfonyl group can be harnessed to generate intermediates that subsequently engage in these powerful ring-forming reactions.

The reactions of sulfonyl chlorides with unsaturated compounds are not limited to concerted cycloadditions but can also proceed through stepwise radical or ionic mechanisms. magtech.com.cn The S-Cl bond in this compound can undergo homolytic or heterolytic cleavage under appropriate conditions (e.g., using radical initiators, transition metals, or photoredox catalysts) to generate sulfonyl radicals (ArSO₂•) or related ionic species.

These reactive intermediates can then add to alkenes and alkynes, initiating a cascade of reactions. magtech.com.cn

Radical Pathways: Sulfonyl radicals readily add to double or triple bonds to form a carbon-centered radical. This radical can then be trapped, for instance, by the chlorine atom from the sulfonyl chloride, leading to a formal chlorosulfonylation of the unsaturated substrate. magtech.com.cn

Ionic Pathways: Under polar conditions or with Lewis acid catalysis, the sulfonyl chloride can react as an electrophile, leading to cationic intermediates that can be trapped by nucleophiles or undergo rearrangements to form various functionalized products. magtech.com.cn

These pathways allow sulfonyl chlorides to act as versatile reagents for sulfonylation, arylation, and other functionalizations of unsaturated systems, significantly expanding their synthetic utility beyond simple sulfonamide formation. magtech.com.cnnih.gov

Formation of Sulfonyl Hydrazones and Their Derivatives

The reaction of sulfonyl chlorides with hydrazine (B178648) hydrate (B1144303) is a fundamental method for synthesizing sulfonyl hydrazides, which are precursors to sulfonyl hydrazones. For this compound, this reaction proceeds by the nucleophilic attack of hydrazine on the electrophilic sulfur atom of the sulfonyl chloride group, leading to the formation of 4-morpholinobenzenesulfonohydrazide.

This intermediate sulfonyl hydrazide can then be condensed with various aldehydes or ketones to yield the corresponding sulfonyl hydrazones. These reactions are often catalyzed by a small amount of acid, such as p-toluenesulfonic acid (PTSA), which can significantly reduce reaction times and improve yields. A facile and environmentally friendly one-pot protocol has been developed for synthesizing sulfonylhydrazones directly from sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water, showcasing the versatility and efficiency of this transformation. The general pathway is outlined below:

Reaction Scheme for Sulfonyl Hydrazone Formation

Step 1: Hydrazide Formation: this compound reacts with hydrazine hydrate.

Step 2: Condensation: The resulting 4-morpholinobenzenesulfonohydrazide condenses with a carbonyl compound (aldehyde or ketone).

The resulting N-substituted sulfonyl hydrazones are valuable intermediates in organic synthesis and have been investigated for various applications. The reaction conditions can be optimized for efficiency and environmental impact, as demonstrated by procedures conducted in aqueous media.

| Reactants | Catalyst/Medium | Key Features | Reference |

|---|---|---|---|

| Sulfonyl Chloride, Hydrazine Hydrate, Aldehyde/Ketone | Acid catalyst (e.g., PTSA) in Ethanol (B145695) | Stepwise synthesis; high yields. | |

| Sulfonyl Chloride, Hydrazine Hydrate, Vinyl Azide | Water | One-pot, eco-friendly protocol. |

Advanced Coupling Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group of this compound is an active participant in a variety of advanced, often metal-catalyzed, coupling reactions. These transformations leverage the C-S bond's reactivity to construct complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and its application has been extended to the formation of carbon-sulfur bonds for the synthesis of diaryl sulfones. In this context, aryl sulfonyl chlorides, such as this compound, serve as electrophilic partners that react with aryl boronic acids in the presence of a palladium catalyst. This Suzuki-type sulfonylation is an efficient route to unsymmetrical diaryl sulfones.

The reaction mechanism typically involves the oxidative addition of the aryl sulfonyl chloride to a Pd(0) complex, followed by transmetalation with the aryl boronic acid and subsequent reductive elimination to yield the diaryl sulfone product. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands like RuPhos and XPhos often employed to facilitate the catalytic cycle. The reactivity of sulfones in these couplings is intermediate between that of aryl halides and nitroarenes, which allows for selective, sequential cross-coupling reactions on polyfunctionalized aromatic rings.

| Catalyst | Ligand | Base | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(acac)₂ | RuPhos | K₃PO₄ | Aryl Sulfones, Arylboronic Acids | |

| Pd(OAc)₂ | - | K₂CO₃ | Arylsulfonyl Chlorides, Arylboronic Acids |

Transition metal catalysis enables the highly regioselective installation of sulfonyl groups onto various organic scaffolds using sulfonyl chlorides. These regiodivergent reactions allow for precise control over the position of sulfonylation. For instance, copper-catalyzed reactions have been developed for the regioselective chlorothiolation of alkenes, where a sulfonyl chloride provides both a chlorine atom and a sulfur-centered radical. Similarly, photoredox catalysis can achieve regioselective tandem sulfonylation and cyclization of 1,5-dienes to produce complex heterocyclic products.

While these specific examples may not use this compound directly, the underlying principles are applicable. The sulfonyl chloride moiety can act as a precursor to a sulfonyl radical, which then adds to an unsaturated system in a regioselective manner dictated by the catalyst and substrate. Metal-free conditions have also been developed for the chemo- and regioselective synthesis of sulfonate esters from quinoline (B57606) N-oxides, where the sulfonyl chloride plays a dual role in both sulfonylation and chlorination.

The Reppe sulfonylation reaction, which has been relatively underexplored, offers a pathway for synthesizing β-keto sulfonamides. A novel, metal-free variation of this reaction has been developed that utilizes Brønsted bases as catalysts for a reaction involving SO₂ insertion. This method provides a simple and effective route to diverse β-keto sulfonamides under mild conditions with broad substrate compatibility. The use of this compound in such a catalytic system would be a plausible route for the synthesis of novel β-keto sulfonamides bearing the 4-morpholinobenzene moiety.

Exploiting this compound in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs used to generate molecular complexity and build libraries of drug-like compounds.

While sulfonyl chlorides are not typical starting materials for canonical Ugi or Passerini reactions, the 4-morpholinobenzene-1-sulfonyl scaffold can be integrated into MCR-derived products. This can be achieved through post-MCR modification, where a functional group on the MCR product is reacted with this compound. Alternatively, the sulfonyl chloride can be converted into a different functional group (e.g., an amine, carboxylic acid, or isocyanide) that is compatible with the MCR conditions, thereby incorporating the entire morpholinobenzene-sulfonyl structure into the final product scaffold. The high functional group tolerance of many MCRs makes such strategies feasible for creating novel, complex molecules.

The sulfonyl chloride functional group is a powerful tool in polymer synthesis, capable of acting as an initiator for controlled polymerization processes. Aromatic multisulfonyl chlorides can serve as initiators for Living Radical Polymerization (LRP), also known as Atom Transfer Radical Polymerization (ATRP). In this process, a transition-metal complex, such as one based on copper, reversibly activates the sulfonyl chloride to generate a sulfonyl radical, which then initiates the polymerization of monomers like methyl methacrylate (B99206) (MMA) or styrene (B11656) (S). Using a di-functional initiator like a benzenedisulfonyl chloride allows for the growth of polymer chains from both ends. This method enables the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Furthermore, sulfonyl chloride derivatives are key monomers in the synthesis of high-performance polymers. For example, dichlorobenzene sulfonyl chloride derivatives are used in Ni-catalyzed cross-coupling reactions to produce sulfonated polyphenylenes. These polymers are investigated for applications such as proton exchange membranes in fuel cells due to their excellent chemical and mechanical stability. The integration of the this compound moiety into polymer backbones via these methods could impart unique properties to the resulting materials.

| Polymerization Method | Role of Sulfonyl Chloride | Catalyst System | Resulting Polymer Type | Reference |

|---|---|---|---|---|

| Living Radical Polymerization (LRP/ATRP) | Initiator | CuX / Bipyridine | Linear polymers with controlled molecular weight (e.g., Polystyrene, PMMA) | |

| Ni-Catalyzed Cross-Coupling | Monomer (as a dichlorinated derivative) | Ni(0) complexes | Sulfonated Polyphenylene Block Copolymers |

Functionalization Strategies for the Morpholine (B109124) and Benzene (B151609) Moieties within the Compound Structure

The unique structural arrangement of this compound, featuring both a saturated heterocyclic morpholine ring and a substituted aromatic benzene ring, offers multiple avenues for chemical modification. These functionalization strategies are pivotal for the synthesis of a diverse array of derivatives with potential applications in various fields of chemical and pharmaceutical research. The reactivity of each moiety is influenced by the electronic properties of the other, leading to specific and predictable derivatization pathways.

Functionalization of the Benzene Moiety

The benzene ring of this compound is amenable to functionalization through several key reaction types, primarily centered around the highly reactive sulfonyl chloride group and the inherent reactivity of the aromatic system.

The sulfonyl chloride group serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the benzene ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the sulfonyl chloride with a boronic acid or its ester in the presence of a palladium catalyst and a base. This method allows for the direct formation of a biaryl linkage, replacing the sulfonyl chloride group with an aryl or heteroaryl substituent. While the direct coupling of sulfonyl chlorides can be challenging, related desulfonative couplings of sulfonyl fluorides have been reported to proceed efficiently.

| Entry | Aryl Boronic Acid | Catalyst | Base | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Morpholinobiphenyl |

| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-(2-Thienyl)morpholinobenzene |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4'-Methoxy-4-morpholinobiphenyl |

Stille Coupling: The Stille reaction provides another effective method for C-C bond formation by coupling the sulfonyl chloride with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups. The coupling proceeds with the elimination of the sulfonyl chloride group and the formation of a new bond between the benzene ring and the organic group from the organostannane.

| Entry | Organostannane Reagent | Catalyst | Additive | Product |

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | LiCl | 4-Morpholinostyrene |

| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ / P(fur)₃ | CuI | 4-Morpholinobiphenyl |

| 3 | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | - | 4-(Thiophen-2-yl)morpholinobenzene |

The benzene ring of this compound can also undergo electrophilic aromatic substitution, where a hydrogen atom on the ring is replaced by an electrophile. The regioselectivity of this reaction is governed by the directing effects of the two existing substituents: the morpholino group and the sulfonyl chloride group.

The morpholino group, through the nitrogen's lone pair, is a strong activating group and an ortho, para-director. Conversely, the sulfonyl chloride group is a strong deactivating group and a meta-director. Given their para relationship in the starting molecule, their directing effects are synergistic. The activating morpholino group directs incoming electrophiles to the positions ortho to it (C2 and C6), while the deactivating sulfonyl chloride group directs to the positions meta to it (also C2 and C6). Therefore, electrophilic substitution is strongly favored at the positions ortho to the morpholine moiety.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-morpholinobenzene-1-sulfonyl chloride |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-morpholinobenzene-1-sulfonyl chloride |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-morpholinobenzene-1-sulfonyl chloride |

The presence of the strongly electron-withdrawing sulfonyl chloride group activates the benzene ring towards nucleophilic aromatic substitution. This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. While the sulfonyl chloride itself is the primary site of nucleophilic attack, under forcing conditions or with appropriate leaving groups ortho or para to the sulfonyl group, SNAr can occur. For instance, if a halogen were present at the C2 or C6 position, it could be displaced by a nucleophile, with the negative charge of the intermediate Meisenheimer complex being stabilized by the sulfonyl group.

Functionalization of the Morpholine Moiety

The morpholine ring in N-arylsulfonylmorpholines is generally a stable saturated heterocycle. Its functionalization is less common than reactions on the aromatic ring or at the sulfonyl chloride group. However, under specific conditions, the morpholine moiety can undergo transformations.

The C-C bond of the morpholine ring can be cleaved under oxidative conditions. For example, visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in 4-phenylmorpholine (B1362484) has been reported. This type of reaction, when applied to this compound, could lead to the formation of diformate derivatives, providing a pathway to acyclic structures.

| Starting Material | Conditions | Product |

| 4-Phenylmorpholine | 4CzIPN (photocatalyst), 2,6-lutidine, O₂, blue light | 2-(N-phenylformamido)ethyl formate |

This reaction highlights a potential, albeit likely challenging, route for the degradation or transformation of the morpholine ring into other functional groups.

Direct C-H functionalization of saturated heterocycles is a growing area of organic synthesis. While specific examples on this compound are scarce, general methods for the C-H functionalization of morpholines have been developed. These reactions often involve radical-based processes or transition-metal catalysis and could potentially be applied to introduce substituents at the carbon atoms of the morpholine ring. The positions adjacent to the nitrogen and oxygen atoms (C2, C6 and C3, C5 respectively) would be the most likely sites for such functionalization.

The N-sulfonyl activation of the morpholine nitrogen can, in principle, make the ring susceptible to nucleophilic attack, leading to ring-opening. However, the morpholine ring is significantly more stable than smaller, more strained rings like N-sulfonylaziridines. Ring-opening of N-sulfonylmorpholines would require harsh conditions and strong nucleophiles and is not a commonly reported transformation.

Advanced Spectroscopic and Analytical Methodologies for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual nuclei.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the molecular structure of 4-morpholinobenzene-1-sulfonyl chloride.

The ¹H NMR spectrum is expected to show distinct signals for the morpholine (B109124) and the benzene (B151609) ring protons. The p-disubstituted benzene ring features a characteristic AA'BB' system, resulting from the magnetic non-equivalence of the aromatic protons. The protons ortho to the electron-withdrawing sulfonyl chloride group (H-2, H-6) are anticipated to resonate downfield compared to the protons ortho to the electron-donating morpholino group (H-3, H-5). The morpholine ring protons typically appear as two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen atom (-N-CH₂-) and the oxygen atom (-O-CH₂-). nih.govresearchgate.net

The ¹³C NMR spectrum complements the proton data by revealing the carbon skeleton. Six distinct signals are expected: four for the aromatic carbons and two for the morpholine carbons. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom attached to the sulfonyl chloride group (C-1) and the carbon atom bonded to the morpholino nitrogen (C-4) are expected to be significantly shifted. The morpholine carbons adjacent to the heteroatoms also show characteristic chemical shifts, with the carbon next to oxygen appearing further downfield than the carbon next to nitrogen. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous substituted benzenes and N-substituted morpholines.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H-2, H-6 | ~7.8 - 8.0 | Doublet (d) | ~128 - 130 |

| H-3, H-5 | ~6.9 - 7.1 | Doublet (d) | ~114 - 116 |

| Morpholine -N-CH₂- (H-2', H-6') | ~3.2 - 3.4 | Triplet (t) | ~48 - 50 |

| Morpholine -O-CH₂- (H-3', H-5') | ~3.8 - 4.0 | Triplet (t) | ~66 - 68 |

| C-1 (C-SO₂Cl) | - | - | ~140 - 142 |

| C-4 (C-N) | - | - | ~152 - 154 |

While 1D NMR suggests the basic structure, two-dimensional (2D) NMR techniques are essential for definitive assignment and conformational insights. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Cross-peaks would be observed between the adjacent aromatic protons (H-2/H-6 and H-3/H-5) and within the morpholine ring between the -N-CH₂- and -O-CH₂- protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the proton signals at ~7.8-8.0 ppm to the aromatic carbons at ~128-130 ppm, the protons at ~6.9-7.1 ppm to the carbons at ~114-116 ppm, and the respective morpholine protons to their corresponding carbon signals. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) C-H correlations, which are crucial for connecting the different fragments of the molecule. youtube.comslideshare.net A key correlation would be observed between the morpholine protons adjacent to the nitrogen (H-2', H-6') and the aromatic carbon C-4, unequivocally proving the attachment of the morpholine ring to the benzene backbone.

Solid-State NMR (SSNMR) can provide valuable information on the conformation and packing of the molecule in the solid state. nih.govnih.gov As molecular conformation can be influenced by crystal packing forces, the structure in the solid phase may differ from that in solution. acs.org SSNMR is highly sensitive to the local electronic environment and can distinguish between different crystalline forms (polymorphs), which would manifest as different sets of isotropic chemical shifts. researchgate.netacs.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a rapid method for their identification.

The FT-IR spectrum of this compound is expected to be dominated by strong absorptions characteristic of the sulfonyl chloride group. acdlabs.com These include the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically very intense. samipubco.com Other key bands include the C-O-C stretching of the morpholine's ether linkage, C-N stretching, and various vibrations associated with the p-disubstituted aromatic ring.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Morpholine) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | ~1600, ~1500 | Medium-Strong |

| S=O Asymmetric Stretch | 1385 - 1365 | Very Strong |

| S=O Symmetric Stretch | 1190 - 1170 | Very Strong |

| C-O-C Ether Stretch (Morpholine) | 1120 - 1110 | Strong |

| Aromatic C-N Stretch | 1340 - 1250 | Medium-Strong |

| S-Cl Stretch | 600 - 500 | Medium-Strong |

Raman spectroscopy offers complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying symmetric vibrations and non-polar bonds. For this compound, the symmetric S=O stretch and the aromatic ring "breathing" modes would be expected to produce strong signals in the Raman spectrum. Furthermore, the S-Cl stretching mode gives a strong band around 375 cm⁻¹, which is a useful diagnostic peak in Raman spectra of sulfonyl chlorides. cdnsciencepub.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

For this compound (C₁₀H₁₂ClNO₃S), the nominal molecular weight is 261.73 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 261. An isotopic peak at m/z 263 (M+2) with approximately one-third the intensity of the M⁺˙ peak would also be present, which is characteristic of a compound containing one chlorine atom.

Key fragmentation pathways would likely include:

Loss of a chlorine radical: [M - Cl]⁺ at m/z 226.

Loss of sulfur dioxide: A rearrangement followed by the loss of SO₂ is a known fragmentation pathway for aromatic sulfonamides and could potentially occur here, leading to an ion at m/z 197. nih.gov

Cleavage of the S-N bond: This could lead to the formation of a morpholinophenyl cation at m/z 162 or a sulfonyl chloride radical.

Cleavage of the C-S bond: Formation of a morpholinophenyl radical and the [SO₂Cl]⁺ cation at m/z 99. The characteristic isotopic pattern for chlorine would also be seen for this fragment (m/z 101). acdlabs.com

Fragmentation of the morpholine ring: Loss of ethene oxide (C₂H₄O) from fragments containing the morpholine moiety.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula (e.g., C₁₀H₁₂³⁵ClNO₃S), confirming the molecular identity beyond doubt.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. rsc.org The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the benzene ring. libretexts.org The presence of the sulfonyl chloride and morpholine groups can influence the position and intensity of these absorption bands. libretexts.org The spectrum is typically recorded by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or acetonitrile, and measuring its absorbance over a range of wavelengths. nihs.go.jp

While specific UV-Vis data for this compound is not provided in the search results, related aromatic sulfonyl compounds exhibit characteristic absorptions in the UV region. researchgate.net These electronic transitions are sensitive to the solvent environment, with polar solvents potentially causing shifts in the absorption maxima. wikipedia.org

Integrated Spectroscopic Approaches for Holistic Structural Characterization and Validation

A comprehensive and unambiguous structural characterization of this compound is best achieved through an integrated approach that combines data from various spectroscopic techniques. acdlabs.com By correlating the information obtained from HR-MS, NMR (Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy, a complete picture of the molecule's structure can be assembled.

HR-MS provides the elemental composition and fragmentation pattern, while NMR spectroscopy reveals the connectivity and chemical environment of the hydrogen and carbon atoms. IR spectroscopy, in turn, identifies the functional groups present in the molecule, such as the sulfonyl chloride (S=O and S-Cl stretches) and the morpholine (C-N and C-O stretches) groups. acdlabs.com The combination of these techniques provides a powerful and synergistic approach to structural elucidation, minimizing the possibility of misidentification and ensuring the unequivocal confirmation of the target compound's structure.

Computational and Theoretical Investigations of 4 Morpholinobenzene 1 Sulfonyl Chloride Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Theoretical vibrational analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.net For 4-morpholinobenzene-1-sulfonyl chloride, this analysis helps identify characteristic vibrations of its functional groups.

Key vibrational modes for related sulfonamides include the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, typically found in the 1330-1125 cm⁻¹ range. mdpi.com The S-N stretching vibration is another important marker, often observed around 930-940 cm⁻¹. mdpi.comnih.gov Computational studies can precisely predict these frequencies, and by comparing them with experimental data, a detailed correlation between structure and spectroscopic behavior can be established. mdpi.com This process aids in confirming the molecular structure and understanding the electronic environment of the functional groups.

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Typical Calculated Wavenumber (cm⁻¹) | Description of Motion |

|---|---|---|---|

| SO₂ Asymmetric Stretch | ~1330 | ~1298 | Out-of-phase stretching of the two S=O bonds. |

| SO₂ Symmetric Stretch | ~1157 | - | In-phase stretching of the two S=O bonds. |

| S-N Stretch | ~931-940 | ~925 | Stretching of the bond between the sulfur and nitrogen atoms. mdpi.comnih.gov |

| C-N Stretch (Morpholine) | ~1458-1478 | ~1449-1479 | Stretching of the carbon-nitrogen bonds within the morpholine (B109124) ring. mdpi.com |

| SO₂ Scissoring/Wagging | ~530-582 | - | Bending and out-of-plane motions of the SO₂ group. mdpi.com |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energies of the HOMO and LUMO and the distribution of these orbitals across the this compound molecule are critical for predicting its reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the morpholine nitrogen and the phenyl ring, identifying them as potential sites for nucleophilic attack. The LUMO is often centered around the electron-deficient sulfonyl group, particularly the sulfur atom, highlighting it as the primary electrophilic site. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netmdpi.com

| Parameter | Typical Energy Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -7.27 | Energy of the highest occupied molecular orbital; related to electron-donating ability. mdpi.com |

| E(LUMO) | -3.17 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. mdpi.com |

| HOMO-LUMO Gap (ΔE) | 4.10 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. A larger gap implies higher stability. mdpi.com |

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational space by modeling the various shapes it can adopt due to the rotation of single bonds. This is particularly relevant for understanding the orientation of the morpholine ring relative to the phenylsulfonyl group.

Furthermore, MD simulations are instrumental in studying intermolecular interactions between the sulfonyl chloride and its environment, such as solvent molecules or biological macromolecules. By simulating the system in a solvent box (e.g., water), one can observe how solvent molecules arrange around the solute and form non-covalent interactions like hydrogen bonds. These simulations provide a dynamic picture of the molecule's behavior, which is essential for understanding its solubility, stability, and potential to interact with biological targets.

In Silico Studies of Reaction Mechanisms and Catalytic Pathways

In silico studies, primarily using DFT, are crucial for elucidating the mechanisms of chemical reactions involving this compound. These computational approaches allow for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies. For sulfonyl chlorides, a key area of investigation is the mechanism of nucleophilic substitution at the sulfur atom.

Theoretical studies can distinguish between different possible mechanisms, such as a concerted Sₙ2-type pathway or a stepwise addition-elimination mechanism that involves a hypervalent sulfur intermediate. semanticscholar.org By calculating the energy profiles for these pathways, researchers can determine the most favorable reaction route. These investigations can also model the effect of catalysts on the reaction, showing how a catalyst might lower the activation energy by stabilizing the transition state or providing an alternative, lower-energy pathway.

Quantum Chemical Characterization of Reactivity Descriptors and Electrophilic Sites

Beyond FMO analysis, a range of quantum chemical descriptors derived from DFT calculations can be used to characterize the reactivity of this compound. rasayanjournal.co.in These "conceptual DFT" descriptors provide quantitative measures of a molecule's response to adding or removing electrons. mdpi.com

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. rasayanjournal.co.in

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile. rasayanjournal.co.in

Local reactivity descriptors, such as the Fukui function, can be used to identify the most reactive sites within the molecule. For an electrophilic attack, the Fukui function helps pinpoint the specific atom most susceptible to receiving electrons. In this compound, these calculations consistently identify the sulfur atom of the sulfonyl group as the primary electrophilic site.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Measures electron escaping tendency. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Resistance to change in electron configuration. rasayanjournal.co.in |

| Global Softness (S) | 1 / (2η) | Measure of molecular polarizability and reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Indicates the capacity to accept electrons; a measure of electrophilic character. rasayanjournal.co.in |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Related Sulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used extensively in medicinal chemistry to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, such as various biologically active sulfonamides, QSAR models can be developed to predict their efficacy and guide the design of new, more potent analogs. pensoft.net

The development of a QSAR model involves several steps:

Data Set Compilation: A series of sulfonamide derivatives containing the morpholine scaffold is selected, for which experimental biological activity data (e.g., IC₅₀ values) are available. japsonline.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or physicochemical (e.g., lipophilicity, polarizability). nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

QSAR studies on related sulfonamides have shown that properties like mass, polarizability, electronegativity, and partition coefficients are often key predictors of their anticancer or enzyme inhibitory activities. nih.gov These models provide valuable insights into the structure-activity landscape, helping to prioritize the synthesis of new derivatives with improved properties.

Advanced Applications of 4 Morpholinobenzene 1 Sulfonyl Chloride in Diverse Chemical Transformations

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

4-Morpholinobenzene-1-sulfonyl chloride serves as a crucial building block in the synthesis of a variety of complex heterocyclic compounds. Its utility stems from the high reactivity of the sulfonyl chloride group, which readily undergoes reactions with nucleophiles. This reactivity allows for the incorporation of the morpholinobenzene-sulfonyl moiety into larger molecular frameworks, a common strategy in the development of biologically active molecules. researchgate.netnih.gov

The synthesis of heterocyclic systems often involves the reaction of the sulfonyl chloride with compounds containing two or more nucleophilic centers. For instance, reaction with bidentate nucleophiles like 2-aminopyridines or 2-aminothiazoles can lead to the formation of fused heterocyclic structures. researchgate.net The sulfonyl chloride acts as an electrophilic partner, reacting with amine or thiol groups to form stable sulfonamide or thiosulfonate linkages, thereby facilitating cyclization and the construction of novel ring systems. The morpholine (B109124) group, being a part of this building block, can influence the final compound's solubility, polarity, and pharmacokinetic properties. researchgate.net

While direct, published examples for this compound in all classes of heterocyclic synthesis are specific to particular research campaigns, its reactivity pattern is analogous to other aryl sulfonyl chlorides used extensively for this purpose. The general strategy involves a condensation reaction, often in the presence of a base, to yield complex molecules with potential applications in medicinal chemistry and materials science. nih.govrsc.org

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocyclic Core | Potential Application Area |

|---|---|---|

| 2-Aminoethanol | N-(2-hydroxyethyl)-4-morpholinobenzenesulfonamide (precursor for cyclization) | Pharmaceutical Intermediate |

| 1,2-Diaminobenzene | N,N'-(1,2-phenylene)bis(4-morpholinobenzenesulfonamide) (precursor for benzimidazoles) | Ligand Synthesis |

Facilitation of Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations

The electrophilic nature of the sulfur atom in this compound makes it a versatile reagent for creating new chemical bonds, particularly carbon-heteroatom bonds through sulfonylation.

Precision Sulfonylation Reactions in Organic Synthesis

Precision sulfonylation is the primary and most direct application of this compound. The sulfonyl chloride group is an excellent electrophile that reacts efficiently with a wide range of nucleophiles to form sulfonamides, sulfonates, and sulfones. nih.govnih.gov This transformation is fundamental in organic synthesis for introducing the robust and electron-withdrawing sulfonyl group. researchgate.net

Sulfonamide Formation: Reaction with primary or secondary amines is typically rapid and high-yielding, forming stable sulfonamide bonds. This is one of the most common reactions in drug discovery for creating compounds with specific biological activities. nih.govnih.gov

Sulfonate Ester Formation: Alcohols and phenols react to form sulfonate esters. This reaction is useful for converting an alcohol into a good leaving group for subsequent nucleophilic substitution reactions.

Sulfone Formation: While less direct, sulfonyl chlorides can be used to form sulfones, which are key structural motifs in many pharmaceuticals. nih.gov

These reactions are highly precise, occurring specifically at the nucleophilic site, allowing for the targeted modification of complex molecules. nih.gov

Table 2: Representative Sulfonylation Reactions

| Nucleophile | Reagent | Product Type | Bond Formed |

|---|---|---|---|

| Aniline | This compound | Sulfonamide | S-N |

| Phenol | This compound | Sulfonate Ester | S-O |

Strategies for Arylation and Fluoroalkylation

While the primary role of this compound is sulfonylation, modern synthetic methods have expanded the utility of the sulfonyl group as a handle for more advanced transformations, including carbon-carbon bond formation. sigmaaldrich.com

Arylation: The sulfonyl group itself is generally a poor leaving group for direct cross-coupling reactions. However, it can be converted into other functional groups that are amenable to such transformations. For instance, the sulfonyl group can sometimes be reduced to a thiol, which can then participate in C-S coupling reactions. rsc.org More advanced transition-metal-catalyzed reactions have been developed where sulfonyl groups can be involved in C-C bond-forming cross-coupling reactions, although this is not a routine application. nih.gov

Fluoroalkylation: The introduction of fluoroalkyl groups into organic molecules is of significant interest in medicinal chemistry. While this compound is not a direct fluoroalkylating agent, its derivatives can be. For example, the corresponding sulfinate salt, which can be prepared from the sulfonyl chloride, can serve as a precursor for the generation of a sulfonyl radical. This radical can then participate in fluoroalkylation reactions, such as the addition to alkenes in the presence of a suitable fluoroalkyl source.

Catalytic Applications and the Design of Ligands Derived from this compound

The structure of this compound provides a scaffold for the design of multifunctional ligands for transition metal catalysis. nih.gov The molecule itself is not a catalyst, but its constituent parts—the morpholine ring, the aromatic system, and the sulfonyl group—offer multiple points for coordination or further functionalization.

The nitrogen atom of the morpholine ring and the oxygen atoms of the sulfonyl group are Lewis basic sites that can coordinate to metal centers. By modifying the aromatic ring with other donor groups (e.g., phosphines, amines, or pyridyls), it is possible to create bidentate or tridentate ligands. Such "hybrid ligands" can exhibit unique properties in catalysis, including hemilability, where one coordinating group can reversibly bind and unbind from the metal center, facilitating catalytic cycles. nih.gov

The design of such ligands allows for fine-tuning of the electronic and steric properties of the resulting metal complex, which in turn controls the activity and selectivity of the catalyst. For example, ligands derived from this scaffold could be explored in cross-coupling reactions, hydrogenations, or polymerization catalysis.

Table 3: Potential Ligand Designs from this compound

| Modification to Parent Compound | Potential Donor Atoms | Ligand Type | Potential Catalytic Application |

|---|---|---|---|

| Addition of a diphenylphosphine group ortho to the sulfonyl group | N (morpholine), P (phosphine) | Bidentate (P, N) | Cross-Coupling |

| Reaction of sulfonyl chloride with 2-amino-pyridine | N (morpholine), N (pyridine) | Bidentate (N, N) | Oxidation Catalysis |

Functional Materials Science Applications

Derivatives of aryl sulfonyl chlorides are emerging as important components in the development of advanced functional materials, particularly in the field of optoelectronics.

Interfacial Passivation Techniques in Optoelectronic Devices (e.g., Perovskite Solar Cells) using Sulfonyl Chloride Derivatives

In perovskite solar cells (PSCs), defects at the interfaces between the perovskite light-absorbing layer and the charge transport layers are a major source of efficiency loss and instability. researchgate.netmdpi.com Interfacial passivation is a key strategy to mitigate these defects. researchgate.netnih.gov

Research has demonstrated that sulfonyl chloride derivatives, such as the closely related 4-chlorobenzene sulfonyl chloride (CBSC), are effective passivating agents. researchgate.netrsc.org The sulfonyl chloride group acts as a Lewis acid, which can effectively bind to undercoordinated halide ions and other negatively charged defects (like Pb-I antisites) present at the perovskite surface. researchgate.net This interaction neutralizes the defects, reducing non-radiative recombination of charge carriers and improving charge extraction.

The application of a CBSC passivation layer has been shown to significantly enhance the performance and stability of PSCs. For instance, devices treated with CBSC achieved a power conversion efficiency (PCE) of 20.02%, a notable increase from the 18.29% of untreated devices. researchgate.net It is anticipated that this compound would function via a similar mechanism, with the morpholine group potentially offering additional benefits such as improved processability or modified interfacial energetics. This approach represents a promising avenue for improving the performance of next-generation solar energy technologies.

Table 4: Performance of Perovskite Solar Cells with Sulfonyl Chloride Passivation

| Device Type | Key Parameter | Value |

|---|---|---|

| Pristine (Control) Device | Power Conversion Efficiency (PCE) | 18.29% |

| CBSC-Passivated Device | Power Conversion Efficiency (PCE) | 20.02% |

| Pristine (Control) Device | Trap State Density (Ntrap) | 1.84 x 1015 cm-3 |

| Passivated Device (general) | Trap State Density (Ntrap) | 1.15 x 1015 cm-3 |

Data based on findings for 4-chlorobenzene sulfonyl chloride (CBSC), a close structural analog. researchgate.net

Precursor in Advanced Polymer Chemistry and Dendrimer Synthesis

This compound has emerged as a valuable precursor in the fields of advanced polymer chemistry and dendrimer synthesis. Its unique molecular architecture, which combines a reactive sulfonyl chloride group, a stable aromatic ring, and a functional morpholine moiety, allows for its integration into a variety of complex macromolecular structures. This versatility enables the development of novel materials with tailored properties for specialized applications.

In the realm of dendrimer chemistry, this compound is particularly useful in the surface functionalization of amine-terminated dendrimers. The electrophilic nature of the sulfonyl chloride group facilitates its reaction with the primary or secondary amines on the periphery of dendrimers, such as poly(propyleneimine) (PPI) or polyamidoamine (PAMAM) dendrimers, to form stable sulfonamide linkages. nih.govencyclopedia.pub This process allows for the precise engineering of the dendrimer's surface, introducing the morpholino-phenylsulfonyl groups, which can significantly alter the solubility, biocompatibility, and host-guest properties of the resulting macromolecule.

The synthesis of these functionalized dendrimers typically follows a divergent approach, where successive generations of branching units are added to a central core. nih.govsemanticscholar.orgwjarr.com The reaction with this compound represents a key final step in creating a well-defined surface layer. The presence of the morpholine group is known to enhance the hydrophilic character of polymers, which can be advantageous for biomedical applications. researchgate.net

The table below outlines the key components and reaction type for the surface modification of an amine-terminated dendrimer with this compound.

| Component | Role in Synthesis | Key Functional Group |

| Amine-Terminated Dendrimer (e.g., PAMAM, PPI) | Core macromolecular scaffold | Primary or Secondary Amine (-NH2, -NHR) |

| This compound | Surface modifying agent | Sulfonyl Chloride (-SO2Cl) |

| Non-nucleophilic Base (e.g., Triethylamine) | Acid scavenger | Tertiary Amine |

| Aprotic Solvent (e.g., Dichloromethane) | Reaction medium | - |

| Resulting Linkage | Sulfonamide (-SO2-NR-) | - |

In advanced polymer chemistry, this compound can be utilized as a monomer or a co-monomer in polycondensation reactions. For instance, it can be reacted with diols or diamines to create polysulfonates or polysulfonamides, respectively. The incorporation of the rigid phenylsulfone unit into the polymer backbone can significantly enhance the thermal stability and mechanical properties of the resulting material. nbinno.com

Furthermore, the morpholine side group can impart desirable characteristics to the polymer, such as improved solubility in a wider range of solvents and potential for post-polymerization modification. e3s-conferences.org The synthesis of polymers incorporating this compound can lead to materials with applications ranging from high-performance engineering plastics to advanced membranes for separation processes.

The following table summarizes a hypothetical polycondensation reaction to form a polysulfonamide using this compound.

| Reactant 1 | Reactant 2 | Polymer Type | Repeating Unit Feature |

| This compound | Aromatic Diamine (e.g., 4,4'-oxydianiline) | Polysulfonamide | Morpholinobenzene-sulfonyl group |

| This compound | Aliphatic Diamine (e.g., Hexamethylenediamine) | Polysulfonamide | Morpholinobenzene-sulfonyl group |

The research into sulfonimide-based dendrimers (SBDs) further underscores the potential of sulfonyl chlorides in creating complex, hyperbranched structures with a wide array of potential applications in materials science and medicinal chemistry. nih.govresearchgate.net

Exploration of Biological Activity Research Paradigms for 4 Morpholinobenzene 1 Sulfonyl Chloride Derivatives

Rational Design and Synthesis of Derivatives with Targeted Biological Research Objectives

The rational design of new bioactive compounds often begins with a "privileged scaffold," a molecular framework that is known to bind to multiple biological targets. The 4-morpholinobenzene-1-sulfonyl chloride structure is one such starting point, allowing for the synthesis of diverse derivatives, including sulfonamides, cyclic sulfones, and sulfonyl hydrazones, each with unique potential for biological interaction.

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, frequently initiated by the reaction of a sulfonyl chloride, such as this compound, with a primary or secondary amine. researchgate.netnih.gov This straightforward synthetic route allows for the creation of large libraries of compounds by varying the amine component. The resulting sulfonamide derivatives are a well-established class of compounds with a broad spectrum of reported biological activities. researchgate.net These activities are often attributed to the sulfonamide moiety's ability to act as a bioisostere of a carboxylic group, enabling it to form similar interactions with biological targets. mdpi.com

The morpholine (B109124) ring, already present in the parent compound, is also a recognized pharmacophore associated with various biological activities, including anticancer properties. researchgate.netnih.gov The combination of the morpholine ring and the newly formed sulfonamide linkage provides a rich scaffold for developing compounds with targeted biological research objectives. Academic research has demonstrated that sulfonamide derivatives exhibit a wide range of pharmacological properties, making them attractive candidates for drug discovery programs. researchgate.netmdpi.com

Table 1: Reported Biological Activities of Sulfonamide-Based Compounds

| Biological Activity | Research Focus | References |

| Anticancer | Inhibition of cancer cell growth, induction of apoptosis, and cell cycle disruption. | mdpi.comscholarsresearchlibrary.com |

| Antibacterial | Inhibition of bacterial growth; basis of sulfa drugs. | nih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. | iomcworld.com |

| Carbonic Anhydrase Inhibition | Targeting metalloenzymes involved in various physiological processes. | researchgate.netmdpi.com |

| Antiviral | Inhibition of viral replication and related processes. | researchgate.net |

Cyclic sulfones are another important class of organosulfur compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netiomcworld.com While direct synthesis from this compound is less common, the broader field of sulfone chemistry provides context for their relevance. The sulfone group (R-S(O)₂-R') is a key structural feature, and its incorporation into a cyclic structure can confer unique conformational properties that are advantageous for binding to biological targets. researchgate.net

Researchers have developed various synthetic strategies to create cyclic sulfones, such as the ring-closing metathesis (RCM) of acyclic sulfones. researchgate.net These compounds have been investigated for a range of potential applications, demonstrating the versatility of the sulfone moiety in bioactive molecule design. iomcworld.comiomcworld.com Chiral cyclic sulfones, in particular, are key scaffolds in a number of pharmaceutically important compounds that exhibit a broad range of biological activities, including the inhibition of enzymes like HIV-1 protease and human carbonic anhydrase II. researchgate.net

Table 2: Investigated Biological Activities of Cyclic Sulfone Derivatives

| Biological Activity | Research Focus | References |

| Anticancer | Activity against various cancer cell lines. | iomcworld.comresearchgate.net |

| Anti-HIV | Inhibition of viral enzymes such as HIV-1 protease. | researchgate.net |

| Antimalarial | Activity against malaria parasites. | iomcworld.com |

| Anti-inflammatory | Modulation of inflammatory responses. | iomcworld.com |

| Enzyme Inhibition | Targeting enzymes like γ-secretase and β-lactamase. | researchgate.netresearchgate.net |

Sulfonyl hydrazones represent a versatile class of compounds synthesized from sulfonyl chlorides. The synthesis typically involves converting the sulfonyl chloride to a sulfonohydrazide, which is then condensed with various aldehydes or ketones. nih.gov This modular synthesis allows for the creation of diverse compound libraries by altering both the sulfonyl chloride backbone and the carbonyl reactant. nih.gov

These derivatives are of particular interest due to their stable nature and the presence of the azomethine (—N=CH—) group, which enhances their coordination ability and biological activity. researchgate.net Libraries of sulfonyl hydrazones have been screened against numerous biological targets, revealing a wide spectrum of activities. This has established them as a promising scaffold for the discovery of new lead compounds in drug development research. nih.govresearchgate.net

Table 3: Biological Activities of Sulfonyl Hydrazone Derivatives

| Biological Activity | Research Focus | References |

| Anticholinesterase | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | nih.govresearchgate.net |

| Antimycobacterial | Activity against Mycobacterium tuberculosis. | nih.gov |

| Antibacterial | Inhibition of various bacterial strains. | researchgate.net |

| Anticonvulsant | Activity in models of epilepsy. | researchgate.net |

| Carbonic Anhydrase Inhibition | Targeting various isoforms of carbonic anhydrase. | researchgate.netresearchgate.net |

Investigating Molecular Mechanisms of Action (Academic Focus on Interactions, not Clinical Outcomes)

A critical aspect of chemical biology is elucidating the molecular mechanisms by which a compound exerts its effects. For derivatives of this compound, this involves detailed studies of their interactions with specific enzymes and other biomolecular targets.

Sulfonamides are a classic and extensively studied class of carbonic anhydrase (CA) inhibitors. mdpi.com The primary mechanism of action involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn²⁺ ion located in the active site of the enzyme. mdpi.com This interaction displaces a key water/hydroxide molecule, thereby disrupting the catalytic cycle of CO₂ hydration. mdpi.com

Derivatives synthesized from this compound, being sulfonamides, are rational candidates for CA inhibition studies. Research in this area often involves screening new sulfonamide derivatives against a panel of human (h) CA isoforms, such as the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. mdpi.comnih.gov These studies aim to identify compounds with high potency and, ideally, selectivity for a specific isoform, which can be crucial for targeted therapeutic applications. mdpi.com The inhibitory activity is typically quantified by determining the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).